2H-Pyran-2-carboxylic acid, 3,4-dihydro-4-oxo-, butyl ester, (2R)-
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Overview
Description
2H-Pyran-2-carboxylic acid, 3,4-dihydro-4-oxo-, butyl ester, (2R)- is a chemical compound known for its unique structure and properties. It belongs to the class of pyran derivatives, which are characterized by a six-membered ring containing one oxygen atom. This compound is often used in various scientific research applications due to its interesting chemical behavior and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-carboxylic acid, 3,4-dihydro-4-oxo-, butyl ester, (2R)- typically involves the reaction of 3,4-dihydro-2H-pyran with butyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the esterification process. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. The final product is typically isolated through distillation and further purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
2H-Pyran-2-carboxylic acid, 3,4-dihydro-4-oxo-, butyl ester, (2R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various ester or amide derivatives.
Scientific Research Applications
2H-Pyran-2-carboxylic acid, 3,4-dihydro-4-oxo-, butyl ester, (2R)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma
Mechanism of Action
The mechanism of action of 2H-Pyran-2-carboxylic acid, 3,4-dihydro-4-oxo-, butyl ester, (2R)- involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, its antioxidant properties may involve scavenging free radicals and protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: A precursor in the synthesis of various pyran derivatives.
2H-Pyran-6-carboxylic acid, 3,4-dihydro-2,2-dimethyl-4-oxo-, butyl ester: Another pyran derivative with similar structural features
Uniqueness
2H-Pyran-2-carboxylic acid, 3,4-dihydro-4-oxo-, butyl ester, (2R)- is unique due to its specific ester group and the (2R)- configuration, which can influence its reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
190017-86-8 |
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Molecular Formula |
C10H14O4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
butyl (2R)-4-oxo-2,3-dihydropyran-2-carboxylate |
InChI |
InChI=1S/C10H14O4/c1-2-3-5-14-10(12)9-7-8(11)4-6-13-9/h4,6,9H,2-3,5,7H2,1H3/t9-/m1/s1 |
InChI Key |
QTTDTNKAFRMTMH-SECBINFHSA-N |
Isomeric SMILES |
CCCCOC(=O)[C@H]1CC(=O)C=CO1 |
Canonical SMILES |
CCCCOC(=O)C1CC(=O)C=CO1 |
Origin of Product |
United States |
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